N,N'-bis(1,3-benzodioxol-5-yl)urea
Overview
Description
N,N’-bis(1,3-benzodioxol-5-yl)urea is a chemical compound with a molecular formula of C11H12N2O3 . It is structurally similar to other compounds such as Eutylone, a designer drug of the phenethylamine class .
Molecular Structure Analysis
The molecular structure of N,N’-bis(1,3-benzodioxol-5-yl)urea is characterized by the presence of two 1,3-benzodioxol-5-yl groups attached to a urea moiety . More detailed structural information might be available in specialized chemical databases or literature.Scientific Research Applications
C5a Receptor Inverse Agonist
NDT 9513727 acts as a potent inverse agonist for the human C5a receptor (C5aR). The C5aR is part of the complement system, an innate immune mechanism. By specifically antagonizing the C5aR, NDT 9513727 could have therapeutic benefits without compromising the protective immune response . Key findings include:
Anticancer Potential
NDT 9513727 belongs to a class of compounds with potential anticancer activity. Although more research is needed, its structure suggests promise. Here’s a related study:
- 1-Benzo[1,3]dioxol-5-yl-indoles : These derivatives, including NDT 9513727, were designed based on indole activity against cancer cell lines. Synthesized via Pd-catalyzed C-N cross-coupling, they were evaluated against prostate, pancreatic, and acute lymphoblastic leukemia cell lines .
Synthesis and Antioxidant Properties
NDT 9513727 can be synthesized and evaluated for antioxidant activity. Here’s a relevant method:
Mechanism of Action
Target of Action
Related compounds such as 1-benzo[1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
1,3-bis(1,3-benzodioxol-5-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(16-9-1-3-11-13(5-9)21-7-19-11)17-10-2-4-12-14(6-10)22-8-20-12/h1-6H,7-8H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNUQOFRUOOFRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298232 | |
Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(1,3-benzodioxol-5-yl)urea | |
CAS RN |
342885-75-0 | |
Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342885-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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